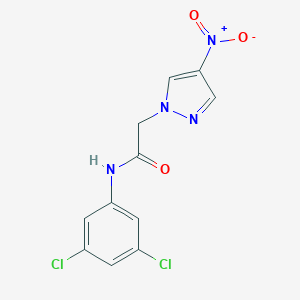
4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide, also known as CFMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. CFMP belongs to the class of pyrazole-based compounds, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and antitumor properties.
作用機序
The exact mechanism of action of 4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide is not fully understood. However, it has been suggested that 4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and nitric oxide. 4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immune response. 4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide has also been shown to activate the opioid receptor, which is involved in the modulation of pain perception.
Biochemical and Physiological Effects
4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in lipopolysaccharide-stimulated macrophages. 4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide has also been found to reduce the production of nitric oxide, which is involved in the pathogenesis of various inflammatory diseases. 4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide has been shown to exhibit analgesic activity in animal models of pain. It has been found to reduce the nociceptive response in the formalin test and the acetic acid-induced writhing test. 4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide has also been studied for its potential antitumor activity. It has been found to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells.
実験室実験の利点と制限
4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized using various methods. 4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide has been extensively studied for its potential applications in the field of medicine, and its mechanisms of action are well understood. However, there are also some limitations associated with 4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide. It has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments. 4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide has also been found to exhibit poor solubility in aqueous solutions, which may limit its bioavailability.
将来の方向性
There are several future directions for the study of 4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide. One potential direction is the development of novel analogs of 4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide with improved bioavailability and reduced cytotoxicity. Another potential direction is the study of the potential antitumor activity of 4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide in animal models of cancer. Further studies are also needed to elucidate the exact mechanism of action of 4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide and its potential applications in the treatment of inflammatory diseases and pain. Additionally, the potential use of 4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide as a diagnostic tool for cancer detection and treatment monitoring should be explored.
合成法
4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide can be synthesized using various methods, including the reaction of 4-fluoro-2-methylphenyl hydrazine with 4-chloro-3-oxobutanoyl chloride in the presence of triethylamine. The resulting product is then treated with hydrazine hydrate to obtain 4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide. Another method involves the reaction of 4-fluoro-2-methylphenyl hydrazine with ethyl 4-chloro-3-oxobutanoate in the presence of triethylamine, followed by the hydrolysis of the ester group with sodium hydroxide to obtain 4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide.
科学的研究の応用
4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, analgesic, and antitumor properties. 4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in lipopolysaccharide-stimulated macrophages. It has also been found to reduce the production of nitric oxide, which is involved in the pathogenesis of various inflammatory diseases. 4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide has been shown to exhibit analgesic activity in animal models of pain. It has been found to reduce the nociceptive response in the formalin test and the acetic acid-induced writhing test. 4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide has also been studied for its potential antitumor activity. It has been found to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells.
特性
製品名 |
4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide |
|---|---|
分子式 |
C11H9ClFN3O |
分子量 |
253.66 g/mol |
IUPAC名 |
4-chloro-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C11H9ClFN3O/c1-6-4-7(13)2-3-9(6)15-11(17)10-8(12)5-14-16-10/h2-5H,1H3,(H,14,16)(H,15,17) |
InChIキー |
CCSKFBCFPWHSBW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C2=C(C=NN2)Cl |
正規SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C2=C(C=NN2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[2-(methylsulfanyl)phenyl]furan-2-carboxamide](/img/structure/B213597.png)
![Methyl 5-methyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B213598.png)



![N-(3-bromophenyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213607.png)




![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-chlorophenyl)-2-furamide](/img/structure/B213616.png)
![propyl 4-({5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)benzoate](/img/structure/B213617.png)

![5-methyl-N'-[(4-nitro-1H-pyrazol-1-yl)acetyl]-1,3-diphenyl-1H-pyrazole-4-carbohydrazide](/img/structure/B213620.png)